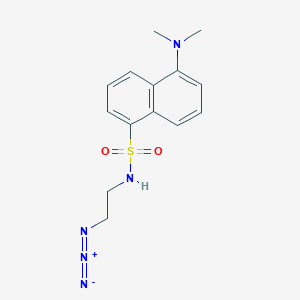

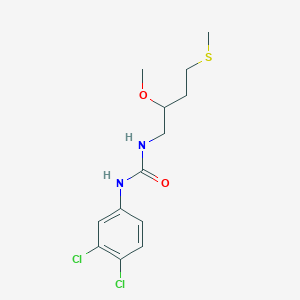

![molecular formula C19H29NO3 B2720863 (4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid CAS No. 1430804-94-6](/img/structure/B2720863.png)

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Heterocycles : Research has explored efficient methods for synthesizing complex quinoline derivatives, underscoring the importance of these compounds in creating diverse molecular libraries essential for drug discovery and materials science. For instance, a study demonstrated a concise and environmentally friendly method for the synthesis of novel quinoline derivatives via intramolecular Friedel-Crafts acylation, highlighting the utility of these compounds in generating azaheterocycle libraries (Dingqiao Yang et al., 2013).

Antitumor Agents and Kinase Inhibitors : Another aspect of research focused on synthesizing 2-styrylquinolines as antitumor agents and epidermal growth factor receptor (EGFR) kinase inhibitors. This research not only showcases the potential therapeutic applications of these compounds but also their role in understanding the molecular basis of cancer and developing targeted therapies (M. A. El-Sayed et al., 2017).

Cytotoxic Activity and Apoptotic Induction : Studies have also delved into the cytotoxic activities of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds have been shown to exhibit significant anticancer activity, suggesting their utility in designing novel anticancer agents. This line of research is crucial for developing more effective and less toxic cancer treatments (H. Bhatt et al., 2015).

Photophysical Studies : The exploration of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores underlines the significance of these compounds in developing advanced materials for optoelectronic applications. Such studies are pivotal for the creation of new fluorescent materials with potential applications in sensing, imaging, and light-emitting devices (Vikas Padalkar & N. Sekar, 2014).

Mechanism of Action

properties

IUPAC Name |

(1S,3aS,3bS,5aS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15-,18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXIPHMGYJXKLJ-NNXGRLFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@H]4[C@@]3(CCC(=O)N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

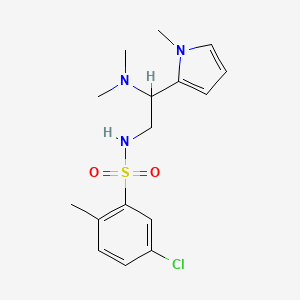

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

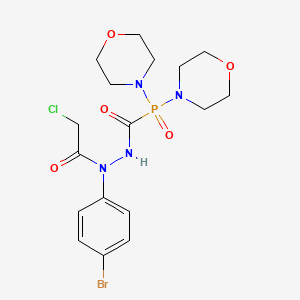

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)